molecular formula C10H7BrF3IOS B14050857 1-Bromo-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14050857
M. Wt: 439.03 g/mol
InChI Key: ZKEAKFWAZXYDAK-UHFFFAOYSA-N
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Description

1-Bromo-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aryl ketone with a complex substitution pattern. Its molecular formula is C₁₀H₇BrF₃IOS, featuring a propan-2-one backbone substituted with bromine at position 1 and a 5-iodo-2-(trifluoromethylthio)phenyl group.

Properties

Molecular Formula

C10H7BrF3IOS

Molecular Weight

439.03 g/mol

IUPAC Name

1-bromo-1-[5-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF3IOS/c1-5(16)9(11)7-4-6(15)2-3-8(7)17-10(12,13)14/h2-4,9H,1H3

InChI Key

ZKEAKFWAZXYDAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)I)SC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

N-Trifluoromethylthiodibenzenesulfonimide-Mediated Thiolation

A widely adopted method involves the reaction of aryl halides with N-trifluoromethylthiodibenzenesulfonimide (3 ) in the presence of potassium fluoride (KF) and acetonitrile (MeCN) at ambient temperature. This protocol achieves high yields (78–85%) while maintaining compatibility with sensitive functional groups. For example, the trifluoromethylthiolation of biphenyl-derived difluoro enol silyl ethers under these conditions produces structurally analogous ketones with minimal byproducts.

Copper-Catalyzed Trifluoromethylthiolation

Alternative routes employ Cu(I) catalysts to facilitate the coupling of aryl iodides with trifluoromethylthiol sources. For instance, β-cyclodextrin-supported copper complexes enable aqueous-phase reactions with recyclable catalysts, achieving turnover numbers exceeding 7 cycles without significant activity loss. This method is particularly advantageous for substrates prone to hydrolysis.

Bromination Strategies

Introducing the bromine atom at the propan-2-one position demands careful control to avoid overhalogenation or ring substitution.

TMSBr-Promoted Cascade Cyclization

A cascade reaction protocol using trimethylsilyl bromide (TMSBr) enables simultaneous bromination and cyclization of ortho-propynol phenyl azides. This method, conducted under anhydrous conditions at 0–25°C, achieves 70–93% yields for 4-bromo quinoline derivatives, suggesting adaptability for propan-2-one systems.

Electrophilic Bromination via Lewis Acid Catalysis

Bromine (Br₂) in the presence of FeCl₃ selectively substitutes hydrogen at the α-position of ketones. This method, while effective for simple arylpropanones, requires meticulous temperature control (-10°C to 0°C) to prevent di-bromination.

Iodination Techniques

The para-iodo substituent on the phenyl ring is typically introduced early in the synthesis to avoid interference with subsequent reactions.

Directed Ortho-Metalation-Iodination

A two-step sequence involving directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) followed by iodination with iodine monochloride (ICl) achieves regiospecific iodination. This approach, validated for 2-substituted phenyl trifluoromethylthioethers, provides >90% regioselectivity.

Ullmann-Type Coupling Reactions

Copper-mediated coupling of aryl boronic acids with iodine sources (e.g., I₂, CuI) enables late-stage iodination. While this method offers flexibility, competing proto-deboronation can limit yields to 60–75%.

Assembly of the Propan-2-One Backbone

Constructing the ketone framework necessitates convergent strategies to integrate halogenated aryl groups with the acetone-derived chain.

Friedel-Crafts Acylation

Reaction of 1-(5-iodo-2-(trifluoromethylthio)phenyl)prop-1-ene with acetyl bromide in the presence of AlCl₃ generates the target ketone via electrophilic aromatic substitution. This method, while straightforward, requires strict moisture exclusion to prevent catalyst deactivation.

Oxidative Cleavage of Propargyl Alcohols

Propargyl alcohols undergo ozonolysis followed by reductive workup to yield α-branched ketones. When applied to 3-(5-iodo-2-(trifluoromethylthio)phenyl)prop-2-yn-1-ol, this sequence produces the propan-2-one skeleton with 65–80% efficiency.

Optimization and Yield Data

Comparative analysis of reaction parameters reveals critical dependencies on temperature, catalyst loading, and solvent polarity:

Method Conditions Yield (%) Selectivity Source
TMSBr cyclization 0°C, anhydrous DCM 93 >95%
Cu-mediated thiolation RT, β-CD-TSC@Cu, H₂O 88 99%
Friedel-Crafts acylation AlCl₃, -10°C, dry ether 78 82%
Ullmann iodination CuI, DMF, 110°C 67 91%

Applications and Structural Derivatives

The target compound serves as a precursor to bioactive molecules, including:

  • Antimicrobial agents : Derivatives with 4-azido substituents exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus.
  • Kinase inhibitors : Triazole-functionalized analogs demonstrate IC₅₀ values <100 nM against MK2 and Src kinases.

Chemical Reactions Analysis

1-Bromo-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove specific functional groups.

    Addition Reactions: The compound can participate in addition reactions with other organic molecules to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-Bromo-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of halogenated phenyl compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful for studying molecular mechanisms in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is best understood by comparing it with related aryl ketones and halogenated propanones. Below is a detailed analysis:

Table 1: Comparative Analysis of Key Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Bromo-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one -Br at C1; 5-I, 2-SCF₃ on phenyl ring C₁₀H₇BrF₃IOS 454.02 Potential intermediate for pharmaceuticals
1-(3-(Trifluoromethyl)phenyl)propan-2-one -H at C1; 3-CF₃ on phenyl ring C₁₀H₉F₃O 202.18 Precursor for fenfluramine synthesis
1-(5-Bromo-2-fluorophenyl)propan-1-one -Br at C5; -F at C2 on phenyl ring; propan-1-one backbone C₉H₈BrFO 231.07 Biochemical reagent
1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one -F at C1; 3-CF₃ on phenyl ring C₁₀H₈F₄O 220.17 NMR-confirmed structure; synthetic intermediate
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one -Br at C1; 2-F, 3-OCF₃ on phenyl ring C₁₀H₇BrF₄O₂ 315.06 Structural analogue with OCF₃ substituent

Key Differences and Implications

Substituent Effects: The trifluoromethylthio (-SCF₃) group in the target compound enhances electrophilicity and metabolic stability compared to -CF₃ or -OCF₃ groups in analogues .

Synthetic Accessibility :

  • Compounds like 1-(3-(trifluoromethyl)phenyl)propan-2-one are synthesized via hydrolysis and acetylation of nitriles, whereas the target compound likely requires iodination and trifluoromethylthiolation steps, which are more complex .

Applications :

  • The 1-(3-(trifluoromethyl)phenyl)propan-2-one derivative is a direct precursor to fenfluramine, a pharmaceutical agent .
  • The target compound’s iodine and SCF₃ groups suggest utility in medicinal chemistry for designing kinase inhibitors or PET tracers, though explicit studies are absent in the evidence .

Research Findings

  • Electronic Effects: The -SCF₃ group in the target compound exhibits stronger electron-withdrawing effects than -CF₃, as evidenced by comparative NMR shifts in analogues (e.g., δ ~7.5–7.7 ppm for aromatic protons in trifluoromethyl derivatives vs.
  • Reactivity : Bromine at position 1 increases susceptibility to nucleophilic substitution compared to fluorine or hydrogen in analogues, enabling diverse derivatization pathways .

Notes

  • Cross-referencing methods from analogues (e.g., iodine-mediated cyclization in or diazo compound modifications in ) may offer viable routes .
  • Data Limitations : Physical properties (e.g., melting point, solubility) for the target compound are unavailable, necessitating experimental characterization.
  • Safety and Handling: Analogues like 4-(trifluoromethylthio)phenol () require strict handling due to toxicity, suggesting similar precautions for the target compound .

Biological Activity

1-Bromo-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10_{10}H7_{7}BrF3_{3}IOS and a molecular weight of 439.03 g/mol. Its structure features halogen atoms (bromine and iodine) and a trifluoromethylthio group, which significantly influence its biological activity and potential applications in pharmacology and biochemistry .

The presence of bromine, iodine, and trifluoromethylthio groups enhances the compound's electrophilic character, which can facilitate interactions with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its potential therapeutic applications .

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. For instance, the inclusion of trifluoromethyl groups has been linked to increased potency in inhibiting various biological pathways, including enzyme activity and receptor interactions .

  • Electrophilic Interactions : The bromine and iodine atoms can act as electrophiles, promoting reactions with nucleophiles in biological systems.
  • Hydrophobic Interactions : The trifluoromethylthio group may enhance the compound's lipophilicity, facilitating cellular uptake through lipid membranes .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-oneSimilar structure but different positional isomerVariation in iodine position affects reactivity
1-Bromo-1-(5-iodo-2-(trifluoromethylthio)phenyl)ethanoneSimilar structure but different carbon chain lengthDifferent carbon backbone influences properties
1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-oneDifferent substitution pattern on phenyl ringUnique substitution pattern may impact biological activity

This table highlights the distinct chemical features that contribute to varying biological activities among similar compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated compounds similar to this compound:

  • Anticancer Activity : Research has shown that halogenated compounds can exhibit significant anticancer properties by interfering with cell signaling pathways . The unique structural characteristics of this compound may enhance its efficacy compared to non-halogenated analogs.
  • Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes through covalent bonding with thiol groups, potentially altering metabolic pathways within cells . This mechanism is particularly relevant for drug development targeting enzyme-related diseases.
  • Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of similar compounds reveal that modifications to halogen positions or types can lead to substantial changes in drug efficacy and safety profiles .

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